molecular formula C5H9N3O3 B8694185 2-(2-Oxooxazolidin-3-yl)acetohydrazide

2-(2-Oxooxazolidin-3-yl)acetohydrazide

Cat. No.: B8694185
M. Wt: 159.14 g/mol
InChI Key: DAJRFANQWLZNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxooxazolidin-3-yl)acetohydrazide ( 934173-35-0) is a high-purity chemical building block with a molecular formula of C5H9N3O3 and a molecular weight of 159.14 g/mol . This compound features a reactive hydrazide group linked to a 2-oxooxazolidin-3-yl moiety, making it a versatile intermediate for synthesizing novel heterocyclic compounds with potential pharmacological activities. The 2-oxooxazolidinone scaffold is recognized for its significance in medicinal chemistry, particularly as a core structure in a class of synthetic antimicrobial agents known to inhibit bacterial protein synthesis . These oxazolidinone-based antibiotics are effective against various Gram-positive pathogens, including drug-resistant strains . Furthermore, the acetohydrazide functional group is a key precursor for the synthesis of hydrazone derivatives, a class of compounds that have demonstrated a wide spectrum of biological activities in research settings . These activities include antimicrobial , anticonvulsant , and antitumoral effects . Research into related acetohydrazide compounds has shown potent cytotoxicity against human cancer cell lines and the ability to induce apoptosis, highlighting the value of this structural class in developing novel anticancer agents . This product is intended for research and development applications in medicinal chemistry and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)acetohydrazide

InChI

InChI=1S/C5H9N3O3/c6-7-4(9)3-8-1-2-11-5(8)10/h1-3,6H2,(H,7,9)

InChI Key

DAJRFANQWLZNSF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC(=O)NN

Origin of Product

United States

Synthetic Methodologies for 2 2 Oxooxazolidin 3 Yl Acetohydrazide and Its Chemical Analogues

Strategic Approaches to Oxazolidinone Ring Construction

The formation of the 2-oxazolidinone (B127357) ring is a critical step in the synthesis of 2-(2-oxooxazolidin-3-yl)acetohydrazide. Various methodologies have been developed to achieve this, primarily centered around cyclization reactions of precursor molecules and cycloaddition routes.

Cyclization Reactions Utilizing Precursor Molecules

Intramolecular cyclization of suitably functionalized open-chain precursors is a common and versatile method for the synthesis of the oxazolidinone ring. These precursors typically contain an amino and a hydroxyl group in a 1,2-relationship, which can be cyclized with a carbonylating agent.

One prevalent approach involves the use of β-amino alcohols as the starting material. These can be readily derived from amino acids, providing a straightforward entry to chiral oxazolidinones. The cyclization can be effected by various reagents such as phosgene (B1210022), carbonyldiimidazole (CDI), or dialkyl carbonates. For instance, the reaction of a β-amino alcohol with CDI leads to the formation of an intermediate carbamate (B1207046) which then undergoes intramolecular cyclization to afford the 2-oxazolidinone.

Another strategy involves the intramolecular cyclization of carbamates derived from amino alcohols. These carbamates can be prepared and then subjected to cyclization under basic or thermal conditions to yield the oxazolidinone ring. The choice of reaction conditions is often crucial to achieve high yields and avoid side reactions. Furthermore, oxidative cyclization methods have been explored. For example, vinyl oxazolidinones can be synthesized through the oxidation of allylic ethers with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which generates an α,β-unsaturated acyliminium ion that subsequently undergoes intramolecular cyclization. nih.gov

The intramolecular cyclization of oxazolidinones with adjacent carbanions has also been demonstrated as a viable route to functionalized lactams, showcasing the electrophilic nature of the oxazolidinone carbonyl group under certain conditions. nih.gov

Carbon Dioxide and Aziridine-Based Cycloaddition Routes

An atom-economical and environmentally benign approach to the synthesis of 2-oxazolidinones is the [3+2] cycloaddition reaction between aziridines and carbon dioxide (CO2). researchgate.net This method is particularly attractive as it utilizes a readily available, non-toxic, and renewable C1 source. rsc.orgwhiterose.ac.uk

The reaction is typically catalyzed by a variety of catalysts, including metal complexes and organocatalysts. The catalyst plays a dual role in activating both the aziridine (B145994) ring and the carbon dioxide molecule. researchgate.net Lewis acidic metal centers can coordinate to the nitrogen atom of the aziridine, facilitating nucleophilic attack, while a co-catalyst or the catalyst itself can activate CO2. This cycloaddition generally proceeds with high regioselectivity, affording 5-substituted 2-oxazolidinones from 2-substituted aziridines. nih.gov The reaction can often be carried out under solvent-free conditions, further enhancing its green credentials. rsc.orgnih.gov

Various catalytic systems have been developed for this transformation, including those based on aluminum, zirconium, and other transition metals, as well as organocatalysts like ionic liquids and N-heterocyclic carbenes. nih.gov The choice of catalyst can significantly influence the reaction conditions, such as temperature and CO2 pressure, required for efficient conversion.

Installation and Functionalization of the Acetohydrazide Moiety

Once the oxazolidinone core is established, the next critical step is the introduction of the acetohydrazide side chain at the N3 position. This is typically achieved through a two-step sequence involving N-alkylation with an appropriate two-carbon electrophile followed by conversion to the hydrazide.

Hydrazinolysis Reactions of Ester Precursors

The most common method for the synthesis of the acetohydrazide moiety is the hydrazinolysis of a corresponding ester precursor, typically ethyl (2-oxooxazolidin-3-yl)acetate. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent such as ethanol (B145695) or methanol (B129727).

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired acetohydrazide. The reaction is often carried out at elevated temperatures to ensure complete conversion. The product, this compound, typically precipitates from the reaction mixture upon cooling and can be isolated by filtration.

The efficiency of the hydrazinolysis reaction can be influenced by several factors, including the purity of the starting ester, the reaction temperature, and the molar ratio of hydrazine hydrate to the ester. An excess of hydrazine hydrate is often used to drive the reaction to completion.

Convergent and Divergent Synthetic Pathways to the Core Compound

A divergent synthesis would involve the initial construction of the parent 2-oxazolidinone ring, which then serves as a common intermediate. This core structure can be subsequently functionalized in various ways. For the target molecule, this would involve the N-alkylation of 2-oxazolidinone with an ethyl haloacetate to form ethyl (2-oxooxazolidin-3-yl)acetate, followed by hydrazinolysis. This approach is advantageous when a library of analogues with different N-substituents is desired, as the common oxazolidinone intermediate can be reacted with a variety of electrophiles.

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The efficient synthesis of this compound relies on the optimization of each synthetic step to maximize yield and purity while minimizing reaction times and the use of hazardous reagents. Key parameters for optimization include the choice of solvent, temperature, catalyst, and stoichiometry of reactants.

For the hydrazinolysis of ethyl (2-oxooxazolidin-3-yl)acetate, the reaction is typically conducted in an alcoholic solvent. The choice of alcohol can influence the solubility of the reactants and the product, thereby affecting the reaction rate and ease of isolation. While ethanol is commonly used, other alcohols could be explored to optimize these factors.

The reaction temperature is another critical parameter. While refluxing conditions are often employed to ensure a reasonable reaction rate, lower temperatures could potentially minimize the formation of by-products, albeit at the cost of longer reaction times. A systematic study of the temperature profile would be necessary to find the optimal balance.

The stoichiometry of hydrazine hydrate is also a key consideration. An excess is generally used to drive the equilibrium towards the product. However, a large excess can complicate the work-up procedure. Determining the minimum effective amount of hydrazine hydrate would be beneficial for process efficiency and waste reduction.

The following table summarizes a hypothetical optimization study for the hydrazinolysis step, based on common practices for similar reactions.

EntrySolventTemperature (°C)Hydrazine Hydrate (Equivalents)Reaction Time (h)Yield (%)
1EthanolReflux1.5675
2EthanolReflux3.0485
3EthanolReflux5.0487
4MethanolReflux3.0482
5IsopropanolReflux3.0678
6Ethanol503.01270

This is a representative data table illustrating potential optimization parameters and outcomes. Actual experimental results may vary.

Furthermore, the addition of a catalyst could potentially accelerate the hydrazinolysis reaction, allowing for milder reaction conditions. While this reaction is often performed without a catalyst, studies on related ester hydrazinolysis reactions have explored the use of both acid and base catalysts. A screening of potential catalysts could lead to a more efficient process.

For the construction of the oxazolidinone ring, optimization would focus on the specific reaction chosen. In the case of the aziridine-CO2 cycloaddition, catalyst loading, CO2 pressure, and temperature would be the primary variables to optimize for maximum yield and selectivity. For cyclization reactions of precursor molecules, the choice of cyclizing agent, base, and solvent would be critical.

Novel Methodologies for Stereoselective Synthesis

The stereoselective synthesis of this compound and its chemical analogues hinges on the asymmetric construction of the core oxazolidin-2-one ring. This heterocyclic motif is a prominent feature in a variety of biologically active compounds, necessitating precise control over its stereochemistry. Recent advancements in synthetic organic chemistry have led to the development of several innovative strategies to achieve high levels of stereoselectivity in the formation of these crucial structures. These methodologies often employ chiral auxiliaries, organocatalysis, and substrate-controlled diastereoselective reactions to furnish enantiomerically enriched products.

A significant approach in the asymmetric synthesis of oxazolidin-2-ones involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. Oxazolidinones themselves, such as (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, are frequently utilized as chiral auxiliaries in a range of asymmetric transformations, including aldol (B89426) additions, alkylations, and Michael additions. sigmaaldrich.comwikipedia.orgsigmaaldrich.com For instance, Evans' chiral oxazolidinones have been extensively used to control the stereochemistry of aldol reactions, which can be a key step in building up the backbone of more complex molecules containing the oxazolidinone core. wikipedia.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of oxazolidinone derivatives. This approach avoids the use of metal catalysts and instead utilizes small organic molecules to catalyze asymmetric transformations. For example, organocatalytic asymmetric routes have been developed for the synthesis of 2,4-disubstituted chiral oxazolidines through formal [3+2] cycloaddition reactions. rsc.org While initial attempts in this area showed moderate enantioselectivity, recent developments, such as the use of quinine-derived bifunctional squaramide catalysts in domino reactions, have achieved good to excellent yields with high diastereoselectivity and enantioselectivity for a broad range of substrates. rsc.org

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like oxazolidine (B1195125) derivatives in a single step from three or more starting materials. An asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been reported to yield 1,3-oxazolidine derivatives with high diastereoselectivities (up to 20:1 d.r.) and enantioselectivities (up to 90% ee). nih.gov This method provides a convenient route to multi-substituted 1,3-oxazolidine compounds with high optical purity. nih.gov

An efficient method for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds combines an asymmetric aldol reaction with a modified Curtius rearrangement. mdpi.comnih.gov This strategy allows for the rapid assembly of a variety of oxazolidin-2-one building blocks with two vicinal stereogenic centers. mdpi.com The key steps involve a stereoselective aldol condensation to create a β-hydroxy carbonyl intermediate, followed by an intramolecular cyclization via a Curtius rearrangement to form the oxazolidinone ring. mdpi.comnih.gov

The following tables summarize key findings from the literature on novel stereoselective syntheses of oxazolidinone derivatives, which are applicable to the synthesis of this compound and its analogues.

Table 1: Organocatalytic Asymmetric Synthesis of Spiro Oxazolidine-Pyrazolinones rsc.org
CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee) of Major Diastereomer (%)Enantiomeric Excess (ee) of Minor Diastereomer (%)Yield (%)
Quinine-derived bifunctional squaramide C11:1.2629489
Quinine-derived bifunctional squaramide C22.7:1Not ReportedNot ReportedNot Reported
Table 2: Asymmetric Three-Component Synthesis of 1,3-Oxazolidine Derivatives nih.gov
Catalyst SystemDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
Ti(O-i-Pr)4 / Chiral Binaphthalene Ligandup to 20:1up to 90

Derivatization, Structural Modification, and Analogous Compound Synthesis

Design Principles for the Generation of 2-(2-Oxooxazolidin-3-yl)acetohydrazide Analogues

The generation of analogues from the this compound scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The oxazolidinone class of compounds has been the subject of intensive discovery efforts, revealing key structural features that can be fine-tuned to modulate activity. researchgate.net The primary goal is to synthesize new chemical entities with enhanced properties by systematically altering different parts of the parent molecule.

Key design principles include:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of altering potency, selectivity, or metabolic stability. For instance, the carbonyl oxygen of the acetohydrazide group might be replaced with sulfur to form a thioamide, a modification known to impact biological activity. nih.gov

Functional Group Interconversion: The acetohydrazide and oxazolidinone moieties offer multiple sites for chemical transformation. The terminal amine of the hydrazide can be converted into various functional groups or used as a nucleophile to build larger, more complex structures.

Scaffold Hopping and Ring Modification: While the core is this compound, modifications often focus on the oxazolidinone ring itself, particularly at the C-5 position, to explore interactions with biological targets. nih.govkcl.ac.uk

Introduction of Hydrogen Bond Donors/Acceptors: The design of novel analogues often involves incorporating functionalities capable of forming hydrogen bonds, such as fused heteroaryl rings, to facilitate stronger binding to target receptors. nih.gov

These principles are applied systematically to create libraries of compounds, which are then evaluated to build a comprehensive understanding of the SAR for this chemical class.

Modifications on the Oxazolidinone Scaffold

Alterations at the N-3 Position of the Oxazolidinone Ring

The N-3 position of the 2-oxazolidinone (B127357) ring is where the acetohydrazide side chain is attached. In broader oxazolidinone synthesis, this position is commonly occupied by an aryl group, which is crucial for activity in many antibacterial agents. nih.govarkat-usa.org Synthetic strategies for creating N-aryl oxazolidinones often involve the coupling of an aryl carbamate (B1207046) with a suitable three-carbon synthon like epichlorohydrin (B41342) or (R)-glycidyl butyrate (B1204436). arkat-usa.orgacs.orgresearchgate.net

Common synthetic routes to achieve N-arylation include:

Coupling with Aryl Halides: Palladium-catalyzed or copper-catalyzed cross-coupling reactions are efficient methods for forming the N-aryl bond. organic-chemistry.orgacs.org These reactions can tolerate a wide range of functional groups on the aryl iodide or bromide. organic-chemistry.orgacs.org

Reaction with Aryl Carbamates: Aryl carbamates can be deprotonated with a strong base, such as butyllithium (B86547) or lithium tert-butoxide, and then reacted with reagents like (R)-glycidyl butyrate to form the N-aryl oxazolidinone ring in a convergent synthesis. acs.org

While the parent compound features an acetohydrazide group, these synthetic principles allow for the introduction of a wide variety of substituted phenyl rings or other aromatic systems at the N-3 position, fundamentally altering the molecule's steric and electronic profile.

Substituent Effects at the C-5 Position of the Oxazolidinone Ring

The C-5 position of the oxazolidinone ring is a key site for structural modification, and the nature of the substituent at this position has a profound impact on biological activity. researchgate.net Structure-activity relationship studies have shown that even minor changes to the C-5 side chain can lead to significant variations in potency. nih.govkcl.ac.uk The (S)-configuration at C-5 is generally considered essential for the activity of many oxazolidinone-based agents. researchgate.net

Research has explored replacing the simple hydrogen in the parent 2-oxooxazolidinone structure with various functional groups. For example, in the well-known oxazolidinone antibiotic linezolid (B1675486), this position is occupied by an acetamidomethyl group, which is critical for its antibacterial action. nih.gov Exploration of alternatives to this group has led to the discovery of other substituents that maintain or enhance potency. nih.gov

The following table summarizes key modifications at the C-5 position and their observed effects in analogous compounds.

Modification at C-5 PositionSubstituent ExampleObserved Effect on ActivityReference
Hydroxymethyl Group -CH₂OHPotency is highly dependent on the rest of the molecular structure. Can be effective against certain resistant strains. nih.gov
Thioamide/Thiourea Group -(CH₂)n-NH-C(=S)-CH₃Replacement of the carbonyl oxygen with sulfur has been shown to enhance in vitro antibacterial activity. nih.govresearchgate.net
Triazole Group -CH₂-(1,2,3-triazole)Can retain or improve potency and is effective against strains with certain resistance mechanisms. nih.gov
Fused Heterocyclic Systems Benzoxazinone, BenzothiazinylCan lead to superior antibacterial activity compared to simpler substituents. nih.govnih.gov
Elongated Side Chains -(CH₂)₂-NH-C(=O)-CH₃Elongation of the methylene (B1212753) chain between the ring and the amido group generally decreases activity. nih.gov

These studies demonstrate that the C-5 position is highly sensitive to substitution. Generally, smaller, non-polar fragments are well-tolerated, while larger and more polar groups can lead to a decrease in activity, highlighting the importance of this position for target interaction. kcl.ac.uk

Chemical Transformations of the Acetohydrazide Group

The acetohydrazide moiety, -C(=O)NHNH₂, is a highly reactive functional group that serves as a key handle for derivatization. guidechem.comchemicalbook.com Its terminal primary amine is nucleophilic, and the entire group can participate in cyclization reactions to form a variety of heterocyclic systems.

Formation of Schiff Bases and Hydrazone Derivatives

One of the most fundamental transformations of the acetohydrazide group is its condensation with aldehydes or ketones to form hydrazones, a class of compounds containing the -C(=O)NHN=CHR' structure, often referred to as Schiff bases. guidechem.com This reaction is typically carried out by refluxing the acetohydrazide with the desired carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. uodiyala.edu.iq

The following table provides examples of aldehydes that can be reacted with this compound to form hydrazone derivatives.

Aldehyde ReactantResulting Hydrazone Derivative Structure
BenzaldehydeN'-benzylidene-2-(2-oxooxazolidin-3-yl)acetohydrazide
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-(2-oxooxazolidin-3-yl)acetohydrazide
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-2-(2-oxooxazolidin-3-yl)acetohydrazide
Salicylaldehyde (2-Hydroxybenzaldehyde)N'-(2-hydroxybenzylidene)-2-(2-oxooxazolidin-3-yl)acetohydrazide
3-Pyridinecarboxaldehyde2-(2-oxooxazolidin-3-yl)-N'-(pyridin-3-ylmethylene)acetohydrazide

Cyclocondensation Reactions Leading to Heterocyclic Fused Systems

The acetohydrazide moiety is an excellent precursor for the synthesis of five-membered heterocyclic rings through cyclocondensation reactions. The resulting derivatives, where the acetohydrazide is replaced by a heterocycle, often exhibit distinct chemical and biological profiles.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from acetohydrazides through several routes. A common method involves the oxidative cyclization of the corresponding hydrazone derivatives (formed as in section 3.3.1). Reagents such as bromine in acetic acid or mercuric oxide with iodine can effect this transformation. nih.govnih.govmdpi.com Another prominent route is the cyclodehydration of an intermediate N,N'-diacylhydrazine, which can be formed by acylating the acetohydrazide. Dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid are used to close the ring. nih.gov Furthermore, reaction with carbon disulfide in an alkaline medium can lead to a 5-mercapto-1,3,4-oxadiazole derivative. uobaghdad.edu.iq

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from acetohydrazides typically proceeds via an N-acylthiosemicarbazide intermediate. This intermediate is formed by reacting the acetohydrazide with an isothiocyanate. tijer.org Subsequent cyclization of the thiosemicarbazide (B42300) under alkaline conditions (e.g., refluxing with aqueous NaOH) followed by acidification yields the corresponding 1,2,4-triazole-3-thiol derivative. scispace.com Alternatively, reacting the acetohydrazide with carbon disulfide and potassium hydroxide (B78521) forms a dithiocarbazate salt, which can then be cyclized with hydrazine (B178648) hydrate (B1144303) to produce a 4-amino-1,2,4-triazole-5-thiol. researchgate.net

1,3,4-Thiadiazoles: 1,3,4-Thiadiazoles are commonly prepared from acetohydrazides by reaction with a sulfur-containing reagent. A classic method involves heating the acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This initially forms a potassium dithiocarbazate salt, which upon heating under acidic conditions (or treatment with concentrated sulfuric acid) cyclizes to form a 5-substituted-1,3,4-thiadiazole-2-thiol. bu.edu.egsbq.org.br Another route involves the cyclization of the N-acylthiosemicarbazide intermediates (as prepared for triazoles) using strong acids like concentrated sulfuric acid. sbq.org.brchemmethod.comchemmethod.com

Synthesis of Molecular Hybrids Incorporating Other Bioactive Pharmacophores

The hydrazide functional group is a versatile building block for creating larger, more complex molecules. General methodologies for synthesizing molecular hybrids from similar acetohydrazide precursors typically involve condensation and cyclization reactions to incorporate new pharmacophores.

Schiff Base Formation: A primary and widely used method involves the condensation reaction of the terminal amino group of the hydrazide with various aromatic or heterocyclic aldehydes. chemmethod.comresearchgate.net This reaction typically occurs under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield hydrazone derivatives (Schiff bases). chemmethod.comnih.gov These Schiff bases are important molecular hybrids in their own right, often possessing significant biological activities.

Cyclization to Thiazolidinones and Other Heterocycles: The synthesized Schiff bases can serve as intermediates for further hybridization. For instance, reaction with thioglycolic acid can lead to the formation of 4-thiazolidinone (B1220212) rings, a pharmacophore known for a wide range of biological activities. uodiyala.edu.iq Similarly, reaction of Schiff bases with chloroacetic acid can yield oxazolidinone derivatives. chemmethod.com

Formation of 1,3,4-Oxadiazoles and Other Five-Membered Heterocycles: Another common strategy for creating molecular hybrids from acetohydrazides involves cyclization reactions to form five-membered heterocyclic rings like 1,3,4-oxadiazoles, pyrazoles, or triazoles. These reactions typically involve treating the acetohydrazide with reagents such as carbon disulfide (for oxadiazole-thiones) or undergoing cyclization with various precursors. researchgate.net

While these synthetic pathways are well-established for a multitude of acetohydrazide derivatives, their specific application to this compound, including reaction conditions, yields, and the biological activities of the resulting hybrids, is not documented in the available literature. Therefore, no specific research findings or data tables for such derivatives can be presented.

Structure Activity Relationship Sar Investigations and Mechanistic Hypotheses in Vitro and Computational Approaches

Systematic Exploration of Structure-Activity Relationships within 2-(2-Oxooxazolidin-3-yl)acetohydrazide Derivatives

The primary strategy for developing derivatives of this compound involves the chemical modification of the terminal hydrazide group (-NHNH2). This group is a versatile chemical handle that can be reacted with various aldehydes and ketones to form a wide array of hydrazone derivatives. These modifications significantly influence the compound's antibacterial potency.

Research has shown that converting the acetohydrazide into a hydrazone moiety by condensation with different aromatic or heteroaromatic aldehydes can lead to compounds with potent antibacterial activity, often exceeding that of established drugs like Linezolid (B1675486). nih.govdocumentsdelivered.com The nature of the substituent on the aromatic ring of the hydrazone plays a critical role in determining the potency.

Key SAR findings for these derivatives include:

Aromatic Substituents: The introduction of various substituted phenyl rings at the hydrazone's terminal nitrogen is a common strategy. Electron-withdrawing groups, such as nitro or halogen groups, on this phenyl ring can enhance antibacterial activity. For example, compounds with dinitrobenzoyl or nitrofurancarbonyl moieties have demonstrated strong activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. researchgate.netmdpi.com

Heterocyclic Moieties: Replacing the phenyl ring with heterocyclic rings (e.g., thiophene, furan, pyridine) is another fruitful avenue. These modifications can alter the compound's electronic properties, solubility, and ability to interact with the biological target. Derivatives bearing 5-nitrothiophene or 5-nitrofuran groups have shown particularly high antibacterial efficacy. researchgate.netmdpi.com

Biaryl Structures: More complex derivatives, such as biaryloxazolidinones containing a hydrazone moiety, have been synthesized and evaluated. These compounds often exhibit broad-spectrum activity against resistant pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govdocumentsdelivered.com One highly potent compound from such a series demonstrated activity 15- to 30-fold greater than Linezolid. nih.gov

The core oxazolidinone ring is also essential for activity. The (S)-configuration at the C-5 position of the oxazolidinone ring is generally considered crucial for potent antibacterial action, as established in broader oxazolidinone SAR studies. nih.govresearchgate.net

In Vitro Elucidation of Molecular Interactions with Biological Targets

In vitro studies are essential to confirm the mechanism of action and binding characteristics of these novel compounds. For oxazolidinone derivatives, the primary focus is on their interaction with the bacterial ribosome.

While the main antibacterial target is the ribosome, oxazolidinones are also known to sometimes inhibit mammalian monoamine oxidase (MAO) enzymes, which can lead to undesirable side effects. Therefore, safety evaluations for new derivatives often include in vitro assays to determine their MAO-A inhibitory activity. Promising compounds are those that exhibit high antibacterial potency with low MAO-A inhibition. For instance, a highly active biaryloxazolidinone hydrazone derivative was shown to have MAO-A activity comparable to Linezolid, indicating a potentially acceptable safety profile. nih.gov

The antibacterial effect of oxazolidinones stems from their ability to inhibit protein synthesis. orthobullets.com They bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). researchgate.netnih.gov This binding action prevents the formation of a functional 70S initiation complex, a crucial early step in protein synthesis. mdpi.comorthobullets.com Specifically, the drug occupies the A-site of the PTC, thereby blocking the proper placement of aminoacyl-tRNA and halting peptide chain elongation. nih.govnih.gov

In vitro translation assays using bacterial cell lysates can quantify the inhibitory effect of these compounds, typically reported as an IC50 value. Studies on Linezolid have shown that it inhibits the formation of the initiation complex in both E. coli and S. aureus translation systems. orthobullets.com It is hypothesized that derivatives of this compound act via this same fundamental mechanism, with structural modifications influencing the binding affinity and, consequently, the inhibitory potency.

Computational Chemistry Approaches to SAR

Computational methods provide powerful tools to predict and rationalize the SAR of this compound derivatives, offering insights into their interactions with the ribosomal target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For oxazolidinone derivatives, docking studies simulate their interaction with the 50S ribosomal subunit. nih.govmdpi.com These simulations have confirmed that the oxazolidinone core binds within a hydrophobic pocket in the PTC. mdpi.comescholarship.org

Key interactions observed in docking studies include:

The fluorophenyl ring of Linezolid-like structures sits (B43327) in a cleft formed by nucleotides C2452 and A2451. escholarship.org

The oxazolidinone ring itself is positioned through interactions, including potential offset π-π stacking with nucleotide Ψ2504. escholarship.org

The C-5 side chain, which corresponds to the modified acetohydrazide moiety in these derivatives, extends into the A-site cleft, where its substituents can form additional hydrogen bonds or hydrophobic interactions with ribosomal RNA, rationalizing the observed SAR. mdpi.comresearchgate.net

Docking studies help explain why certain modifications enhance activity. For example, a substituent that can form a hydrogen bond with a specific nucleotide in the binding pocket will likely increase the compound's binding affinity and antibacterial potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For oxazolidinones, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been conducted. nih.govnih.gov

These models correlate the in vitro antibacterial activities (e.g., MIC values) of a series of derivatives with their calculated steric, electrostatic, and lipophilic fields. nih.gov A successful QSAR model can:

Predict the activity of newly designed, unsynthesized compounds.

Provide contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. nih.govnih.gov

While specific QSAR studies focusing solely on this compound derivatives are not extensively detailed in the available literature, the principles from broader oxazolidinone QSAR studies are directly applicable. nih.govnih.govresearchgate.net These models consistently show that a combination of steric, electronic, and lipophilic properties governs the antibacterial potency, aligning with the experimental SAR and docking results. mdpi.comnih.gov

Table of Mentioned Compounds

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While specific molecular dynamics (MD) simulation studies exclusively detailing this compound are not extensively documented in publicly available research, the principles of its conformational stability and binding dynamics can be inferred from computational studies on the broader class of oxazolidinone derivatives. nih.govmdpi.com MD simulations are a powerful computational tool used to simulate the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. rsc.org

For oxazolidinone-based compounds, MD simulations are instrumental in assessing the stability of the molecule's conformation when interacting with a biological target, such as a bacterial ribosome. These simulations can reveal key information, including:

Root Mean Square Deviation (RMSD): This metric is used to analyze the stability of the compound's structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached an equilibrium state in its environment. For similar bioactive molecules, RMSD values that plateau after an initial adjustment period are indicative of a stable binding mode. plos.org

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For this compound, the acetohydrazide side chain would be expected to show higher flexibility compared to the more rigid oxazolidinone ring system. This flexibility can be crucial for adopting the optimal conformation for binding. plos.org

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the compound and its target are critical for binding affinity and specificity. The hydrazide moiety of the title compound provides additional hydrogen bond donor and acceptor sites, which can be analyzed through MD simulations to understand their contribution to the binding interaction. mdpi.com

Computational studies on various oxazolidinone derivatives have demonstrated that the stability of the ligand-protein complex is a key determinant of biological activity. nih.gov The insights gained from these simulations are crucial for the rational design of new derivatives with improved potency and pharmacological profiles. nih.gov

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound plays a decisive role in its ability to be recognized by and interact with biological macromolecules. Conformational analysis involves identifying the preferred spatial arrangements of atoms in a molecule, which are known as conformers. nih.govnih.gov

The structure of this compound features several key rotatable bonds, particularly within the acetohydrazide side chain. The rotational freedom around these bonds allows the molecule to adopt various conformations. The relative energies of these conformers determine their population at equilibrium. The oxazolidinone ring itself is a relatively rigid scaffold, which serves to orient the crucial side chain in a specific region of space. nih.gov

The influence of conformational analysis on molecular recognition can be summarized as follows:

Bioactive Conformation: It is widely accepted that a molecule must adopt a specific "bioactive" conformation to bind effectively to its biological target. nih.gov Conformational analysis helps to identify low-energy conformers that are structurally similar to the putative bioactive conformation.

Structure-Activity Relationship (SAR): Understanding the preferred conformations of a series of related compounds can provide valuable insights into their structure-activity relationships. For oxazolidinones, the orientation of the substituent at the C5 position of the ring is known to be critical for antibacterial activity. nih.gov The acetohydrazide moiety in this compound represents such a substituent, and its conformational preferences will directly impact how it is presented to a binding site.

Pre-organization and Conformational Constraint: The introduction of conformational constraints, such as incorporating the flexible side chain into a ring system, is a common strategy in drug design to lock the molecule in its bioactive conformation. nih.gov This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

While specific experimental data on the conformational preferences of this compound is limited, theoretical calculations and comparisons with structurally similar compounds from the oxazolidinone class allow for robust hypotheses about its behavior and its influence on molecular recognition. nih.govnih.gov

Interactive Data Table: Key Parameters in Molecular Dynamics and Conformational Analysis

ParameterDescriptionRelevance to this compound
RMSD (Å) Measures the average distance between the atoms of superimposed structures.Indicates the stability of the compound in a binding pocket. Lower, stable values suggest a consistent binding mode.
RMSF (Å) Measures the fluctuation of individual atoms from their average position.Highlights flexible regions, such as the acetohydrazide side chain, which can be important for induced-fit binding.
Dihedral Angles (°) Describes the rotation around a chemical bond.Key to defining the different conformations of the flexible side chain and their relative energies.
Potential Energy (kcal/mol) The energy stored within a molecule's conformation.Lower potential energy corresponds to a more stable and likely conformation.
Hydrogen Bonds Non-covalent attraction between a hydrogen atom and an electronegative atom.The hydrazide group offers additional H-bond donors/acceptors, potentially increasing binding affinity.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Single Crystal X-Ray Diffraction for Definitive Molecular and Supramolecular Structure Determination

To date, a complete single-crystal X-ray diffraction study for the specific compound 2-(2-oxooxazolidin-3-yl)acetohydrazide has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of a more complex molecule containing the 2-oxooxazolidin-3-yl moiety reveals key conformational features of the oxazolidinone ring. In one such reported structure, the oxazolidinone ring adopts a twisted conformation. This deviation from planarity is a common feature in five-membered ring systems. The supramolecular architecture of such compounds is often dictated by a network of hydrogen bonds. In related acetohydrazide derivatives, N—H···O hydrogen bonds are common, leading to the formation of chains or more complex three-dimensional networks. It is anticipated that in a crystalline state, this compound would exhibit similar hydrogen bonding patterns, likely involving the hydrazide N-H groups as donors and the carbonyl oxygens of both the oxazolidinone and hydrazide moieties as acceptors.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105

Note: This table is predictive and based on analyses of similar small organic molecules.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of Analogues

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. The exact mass of the protonated molecule [M+H]⁺ would be a key identifier.

The fragmentation pattern in mass spectrometry provides significant structural information. For acetohydrazide derivatives, common fragmentation pathways involve cleavage of the acyl-nitrogen bond and the nitrogen-nitrogen bond. For this compound, characteristic fragments would be expected from the loss of the hydrazide group and fragmentation of the oxazolidinone ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₅H₉N₃O₃

Ion Calculated m/z
[M+H]⁺ 176.0717
[M+Na]⁺ 198.0536
[M-NHNH₂]⁺ 145.0448

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment, Stereochemical Analysis, and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC would allow for the complete assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the protons of the methylene (B1212753) group adjacent to the hydrazide carbonyl would likely appear as a singlet. The two methylene groups of the oxazolidinone ring would present as two distinct multiplets, likely triplets, due to coupling with each other. The N-H protons of the hydrazide group would appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would show distinct signals for the two carbonyl carbons (one in the oxazolidinone ring and one in the hydrazide moiety), the three methylene carbons, with the one attached to the nitrogen of the oxazolidinone ring appearing at a characteristic downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Atom Predicted ¹H Shift Predicted ¹³C Shift
C=O (Oxazolidinone) - ~158
C=O (Hydrazide) - ~168
CH₂ (Oxazolidinone, adjacent to O) ~4.4 ~62
CH₂ (Oxazolidinone, adjacent to N) ~3.6 ~42
CH₂ (Acetyl) ~4.1 ~48
NH ~9.3 (broad s) -

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the various stretching and bending vibrations of its functional groups.

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine and amide groups in the hydrazide moiety, which typically appear as a series of bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the methylene groups would be observed around 2850-3000 cm⁻¹. The most prominent features would be the strong C=O stretching absorptions. The cyclic urethane (B1682113) (oxazolidinone) carbonyl typically appears at a higher frequency (around 1750 cm⁻¹) compared to the amide carbonyl of the hydrazide (around 1670 cm⁻¹).

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3200-3400
C-H Stretching 2850-3000
C=O (Oxazolidinone) Stretching ~1750
C=O (Hydrazide) Stretching ~1670
N-H Bending ~1620
C-N Stretching 1200-1350

Role As a Versatile Synthetic Intermediate and Future Research Trajectories

Strategic Utility of 2-(2-Oxooxazolidin-3-yl)acetohydrazide in the Synthesis of Complex Organic Entities

The chemical scaffold this compound represents a highly valuable and versatile building block in synthetic organic chemistry. Its strategic utility stems from the presence of a terminal nucleophilic hydrazide moiety (-CONHNH2), which serves as a reactive handle for the construction of a wide array of complex heterocyclic systems. Hydrazides are well-established precursors for synthesizing numerous heterocyclic compounds with significant pharmacological and biological activities, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and thiazole (B1198619) derivatives. mdpi.comnih.gov

The primary reactivity of this compound is centered on the terminal amino group of the hydrazide function. This group readily participates in condensation reactions with various electrophilic partners. For instance, reaction with a diverse range of aldehydes and ketones yields stable N-acylhydrazone (NAH) derivatives. chemmethod.comchemmethod.com These hydrazones are not merely final products but can act as key intermediates for further intramolecular or intermolecular cyclization reactions.

Furthermore, the acetohydrazide can react with dicarbonyl compounds or their equivalents, such as β-ketoesters, to construct five-membered heterocyclic rings like pyrazoles and pyrazolones. mdpi.com Cyclization with reagents like carbon disulfide can lead to the formation of oxadiazole or thiadiazole rings, while reaction with isothiocyanates produces thiosemicarbazide (B42300) intermediates that are precursors to triazole and thiazolidinone systems. mdpi.comnih.govajgreenchem.com The inherent reactivity of this scaffold makes it an ideal starting material for building molecular complexity and generating libraries of novel compounds. researchgate.net

The table below illustrates the potential synthetic pathways originating from this compound to form various heterocyclic cores, showcasing its role as a versatile synthetic intermediate.

Reactant ClassResulting Intermediate/ProductHeterocyclic Core Formed
Aldehydes / KetonesN-Acylhydrazone (Schiff Base)Can be cyclized to form various heterocycles
β-Ketoesters (e.g., Ethyl Acetoacetate)Pyrazolone derivativePyrazolone
Carbon Disulfide (in base)Dithiocarbazate salt1,3,4-Oxadiazole or 1,3,4-Thiadiazole
Phenyl IsothiocyanateThiosemicarbazide derivative1,2,4-Triazole
Chloroacetic Acid / Thioglycolic AcidThiazolidinone derivativeThiazolidinone
Phthalic AnhydrideN-substituted IsoindolindionePhthalazine

Theoretical Applications as a Core Pharmacophore in the Rational Design of New Chemical Entities

In the field of medicinal chemistry and rational drug design, a pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure is a compelling scaffold as it combines two well-recognized pharmacophoric units: the 2-oxazolidinone (B127357) ring and the acetohydrazide side chain.

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of the linezolid (B1675486) class of antibiotics. nih.govresearchgate.net This ring system is known to place its substituents in a well-defined three-dimensional orientation, which is crucial for binding to biological targets like the bacterial ribosome. scilit.com Its key pharmacophoric features include a hydrogen bond acceptor (the carbonyl oxygen) and a rigid heterocyclic core that can be substituted to explore chemical space. researchgate.netnih.gov

The acetohydrazide moiety, particularly after conversion to an N-acylhydrazone (NAH) by condensation with an aldehyde or ketone, constitutes a second critical pharmacophore. The NAH linker is known for its conformational flexibility and its ability to establish multiple hydrogen bonds through its amide and imine functionalities, acting as both hydrogen bond donors and acceptors. mdpi.com This moiety is present in a multitude of compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov

The combination of these two motifs in this compound creates a hybrid scaffold with significant potential for the rational design of new chemical entities. The oxazolidinone core can serve as an anchor, positioning the molecule within a target's binding site, while the flexible acetohydrazide tail can be easily modified to interact with adjacent regions of the target protein, thereby fine-tuning potency and selectivity. This modular design allows medicinal chemists to systematically alter the substituents on the hydrazone portion to optimize interactions based on structural data or pharmacophore models. nih.gov

The table below summarizes the key pharmacophoric features of the this compound scaffold, which are essential for its application in computational and rational drug design.

Pharmacophoric FeatureLocation on ScaffoldPotential Interaction
Hydrogen Bond AcceptorCarbonyl oxygen of the oxazolidinone ringInteraction with donor groups in a receptor
Hydrogen Bond AcceptorCarbonyl oxygen of the acetamide (B32628) groupInteraction with donor groups in a receptor
Hydrogen Bond DonorN-H of the amide groupInteraction with acceptor groups in a receptor
Hydrogen Bond Donor/AcceptorTerminal -NH2 of the hydrazide (or N-H of hydrazone)Interaction with donor/acceptor groups in a receptor
Hydrophobic RegionEthylene bridge and oxazolidinone ringvan der Waals or hydrophobic interactions
Point of DiversityTerminal nitrogen of the hydrazideAllows introduction of various substituents (R groups)

Exploration of Novel Biological Pathways and Uncharted Target Engagement (Limited to In Vitro Models)

While comprehensive in vitro studies specifically targeting this compound are not extensively documented, the biological potential of its derivatives can be inferred from the vast body of research on related compounds containing either the oxazolidinone or the N-acylhydrazone moiety. This scaffold is a promising starting point for exploring novel biological activities and engaging with new molecular targets.

Derivatives of the 2-oxazolidinone core are renowned for their potent antibacterial activity against a range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Their mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage, a mode of action distinct from most other antibiotic classes. scilit.com Recent research has expanded the biological profile of oxazolidinones to include antitubercular, anticancer, and anti-inflammatory activities, indicating the versatility of this scaffold. researchgate.net

Similarly, compounds featuring the N-acylhydrazone substructure, which are readily synthesized from the parent acetohydrazide, have demonstrated a remarkably broad spectrum of in vitro biological activities. These include antibacterial, antifungal, antitumor, and antiviral properties. mdpi.comnih.gov For example, various acetohydrazide derivatives have shown notable cytotoxicity against human cancer cell lines, and others have exhibited significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management. nih.govresearchgate.net

By combining these two pharmacologically active scaffolds, derivatives of this compound present an opportunity to develop compounds with unique or hybrid biological profiles. For instance, N-acylhydrazone derivatives could be screened against panels of bacterial or cancer cell lines in vitro to identify novel lead compounds. The modular nature of the scaffold allows for systematic modification to probe structure-activity relationships and optimize activity against specific biological targets.

The following table summarizes the documented in vitro biological activities of compounds structurally related to the two core moieties of this compound.

Compound ClassBiological Activity (In Vitro)Example Target/Organism
Oxazolidinone DerivativesAntibacterial (Gram-positive)Staphylococcus aureus, Enterococcus faecalis nih.gov
Oxazolidinone DerivativesAntitubercularMycobacterium tuberculosis nih.gov
N-Acylhydrazone DerivativesAntitumor / CytotoxicHuman cancer cell lines (SW620, PC-3, NCI-H23) nih.gov
N-Acylhydrazone DerivativesAntibacterial / AntifungalE. coli, S. aureus, C. albicans nih.govresearchgate.net
Acetohydrazide DerivativesEnzyme Inhibition (α-glucosidase)α-glucosidase enzyme researchgate.net

Development of High-Throughput Screening Libraries Based on the this compound Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for a specific biological activity. The development of diverse and well-designed chemical libraries is critical to the success of HTS campaigns. The this compound scaffold is an exemplary starting point for the construction of such libraries due to its synthetic tractability and inherent pharmacophoric features.

The key to its utility in library synthesis is the reactive hydrazide functional group. This group can undergo robust and high-yield condensation reactions with a vast commercial and custom-synthesized collection of aldehydes and ketones. This reaction is highly amenable to parallel synthesis techniques, where hundreds or thousands of derivatives can be produced simultaneously in multi-well plate formats (e.g., 96- or 384-well plates). semanticscholar.orgrsc.org The resulting N-acylhydrazone products often precipitate from the reaction mixture or can be easily isolated, simplifying the purification process required for large libraries.

A typical library synthesis strategy would involve preparing a stock solution of the this compound core and dispensing it into the wells of a microtiter plate. Subsequently, a diverse array of carbonyl-containing compounds (aldehydes and ketones) would be added to each well, with each well containing a unique reactant. This approach allows for the rapid generation of a large library of molecules that share the common oxazolidinone-acetohydrazide core but differ in the substituent introduced by the carbonyl compound. This diversity is crucial for exploring structure-activity relationships (SAR) during a screening campaign. nih.gov Such "direct-to-biology" approaches, where compounds are synthesized and screened in the same plate format, can significantly accelerate the hit identification process. semanticscholar.org

The table below provides a schematic representation for the design of a screening library based on the this compound scaffold.

Scaffold (Core)Reactant (Building Block)Resulting Library Member StructurePurpose of Diversity
This compoundAromatic Aldehydes (e.g., benzaldehyde, pyridinecarboxaldehyde)N'-(arylmethylidene) derivativeExplore effects of aromaticity, electronics, and heteroatoms
This compoundAliphatic Aldehydes (e.g., isobutyraldehyde)N'-(alkylmethylidene) derivativeModulate lipophilicity and conformational flexibility
This compoundAromatic Ketones (e.g., acetophenone)N'-(1-arylethylidene) derivativeIntroduce steric bulk near the imine bond
This compoundHeterocyclic Aldehydes (e.g., furfural, thiophenecarboxaldehyde)N'-(heteroarylmethylidene) derivativeIntroduce novel hydrogen bonding and dipole interactions

Prospects for Green Chemistry Applications in the Synthesis and Derivatization of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to both the initial synthesis of the this compound scaffold and its subsequent derivatization into screening libraries or target molecules.

The synthesis of the core 2-oxazolidinone ring, traditionally reliant on hazardous reagents and volatile organic solvents, is an area ripe for green innovation. Recent methodologies have focused on more sustainable approaches, such as three-component reactions that maximize atom economy. For example, the synthesis of oxazolidinones has been achieved using environmentally benign media like deep eutectic solvents (DESs), which are biodegradable, non-toxic, and recyclable. researchgate.net Other approaches include solvent-free reaction conditions and the use of efficient organocatalysts, which avoid the use of heavy metals. researchgate.net

The derivatization of the acetohydrazide moiety also offers significant opportunities for applying green chemistry principles. The condensation reaction to form N-acylhydrazones is often catalyzed by a few drops of acid and can be performed in greener solvents like ethanol (B145695) or even water. researchgate.net Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. Furthermore, the use of enabling technologies such as microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields.

Multicomponent reactions (MCRs) represent another powerful green chemistry tool. MCRs combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Designing MCRs that utilize the this compound scaffold as a key building block could provide rapid, efficient, and waste-minimizing routes to novel and complex molecular architectures. beilstein-journals.org

The following table contrasts conventional synthetic methods with potential green chemistry alternatives for the synthesis and derivatization of the target compound.

Synthetic StepConventional MethodGreen Chemistry AlternativeGreen Principle Addressed
Oxazolidinone Ring Synthesis Use of hazardous reagents (e.g., phosgene (B1210022) derivatives) in chlorinated solvents (e.g., dichloromethane)Three-component reaction in a deep eutectic solvent (DES) or under solvent-free conditions. researchgate.netSafer solvents and reagents; Atom economy; Energy efficiency
Hydrazide Formation Reaction of ester with hydrazine (B178648) hydrate (B1144303) in volatile organic solvents like methanol (B129727) or ethanol. chemmethod.comUse of a recyclable solvent; reducing excess hydrazine.Waste prevention; Safer solvents
N-Acylhydrazone Formation Refluxing in organic solvents like ethanol or benzene (B151609) for several hours. journalagent.comReaction in water as a solvent researchgate.net; Microwave-assisted synthesis.Safer solvents; Energy efficiency
Overall Process Multi-step synthesis with isolation and purification of intermediates.One-pot or multicomponent reaction strategies. beilstein-journals.orgAtom economy; Waste prevention; Fewer synthetic steps

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and hydrazide connectivity. For example, the oxazolidinone carbonyl signal appears at ~175 ppm in 13C^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 215.0934 for C7_7H_{10N3_3O3_3) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement is recommended for small-molecule structures .

How can X-ray crystallography address structural ambiguities in derivatives of this compound?

Advanced Research Question

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELX programs are ideal for solving and refining structures, especially for twinned crystals .
  • Challenges : Non-covalent interactions (e.g., hydrogen bonds between hydrazide NH and oxazolidinone carbonyl) may require restraints in SHELXL. ORTEP-3 or WinGX can visualize thermal ellipsoids to assess disorder .

How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question

  • Functional Group Variation : Modify substituents on the oxazolidinone ring (e.g., halogenation at position 5) to assess antimicrobial potency .
  • Assay Design : Use enzyme inhibition assays (e.g., α-glucosidase IC50_{50}) with acarbose as a control. For example, hydrazide derivatives with electron-withdrawing groups show enhanced activity (IC50_{50} < 10 μM vs. 378 μM for acarbose) .
  • Data Interpretation : Compare logP values (e.g., calculated via PubChem) to correlate lipophilicity with cell permeability .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For instance, cytotoxicity discrepancies may arise from varying metabolic rates .
  • Purity Checks : Confirm compound integrity post-assay via HPLC (>95% purity). Impurities from side reactions (e.g., hydrolysis of the oxazolidinone ring) can skew results .

What computational methods are effective for predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., hydrazide tautomerization) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen-bond interactions with catalytic residues .

How can polymorphic forms of this compound be identified and characterized?

Advanced Research Question

  • Thermal Analysis : DSC detects melting-point variations (>5°C differences indicate polymorphism).
  • Powder XRD : Compare diffraction patterns (e.g., peak splitting at 2θ = 12–15°) to distinguish forms. SHELXTLE can index unit cells for unknown phases .

What strategies ensure the stability of this compound under varying storage and experimental conditions?

Advanced Research Question

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Hydrazides are prone to oxidation; antioxidants (e.g., BHT) may prolong shelf life .
  • pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–13). The oxazolidinone ring is stable at pH 5–7 but hydrolyzes under strongly acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.